

An In-depth Technical Guide to **cis-Dichlorobis(triethylphosphine)platinum(II)**

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Compound of Interest

cis-
Compound Name: *Dichlorobis(triethylphosphine)platinum(II)*
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CAS Number: 15692-07-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cis-Dichlorobis(triethylphosphine)platinum(II)**, a coordination complex with significant applications in chemical synthesis and potential for further exploration in materials science and drug development. This document details its physicochemical properties, spectroscopic and structural characterization, synthesis, and reactivity, with a focus on providing practical experimental details and clear data presentation.

Physicochemical Properties

cis-Dichlorobis(triethylphosphine)platinum(II) is a stable, air-insensitive, square planar d8 transition metal complex. It typically appears as a white to off-white powder or crystalline solid. [1][2][3] Key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₃₀ Cl ₂ P ₂ Pt	[4]
Molecular Weight	502.32 g/mol	[1][3]
Melting Point	193-194 °C	[5][6]
Appearance	White to off-white powder/crystals	[1][2][3]
Solubility	Soluble in chlorinated solvents (e.g., chloroform, dichloromethane).	

Spectroscopic and Structural Characterization

The structural and electronic properties of **cis-Dichlorobis(triethylphosphine)platinum(II)** have been elucidated through various spectroscopic and crystallographic techniques.

Vibrational Spectroscopy (FT-Raman and IR)

Fourier-transform Raman (FT-Raman) and infrared (IR) spectroscopy are powerful tools for probing the vibrational modes of the complex, providing insights into its structure and bonding. The cis isomer possesses C_{2v} point group symmetry.[7]

Key vibrational modes for cis-PtCl₂(PEt₃)₂ are observed in the far-infrared region. The Pt-Cl stretching vibrations are typically found around 300 cm⁻¹, while the Pt-P stretching frequencies appear at approximately 450 cm⁻¹. [7] High-pressure infrared spectroscopy studies have shown that the cis-isomer undergoes subtle structural changes at around 1 GPa, as indicated by changes in the rate of variation of vibrational frequencies, particularly in the C-H stretching region of the triethylphosphine ligands.[8][9]

X-ray Crystallography

The solid-state structure of a chloroform solvate of **cis-Dichlorobis(triethylphosphine)platinum(II)**, [PtCl₂(C₆H₁₅P)₂]·CHCl₃, has been determined by single-crystal X-ray diffraction. The platinum(II) center adopts a distorted square-planar geometry. The crystal structure exhibits a reversible temperature-dependent phase transition.

The high-temperature phase (at 293 K) crystallizes in the orthorhombic space group Pnma. Upon cooling, it transitions to a low-temperature phase (at 173 K) with the monoclinic space group P2₁/n. This phase transition is associated with a dynamic disorder of the chloroform molecule and changes in the orientation of the ethyl groups of the triethylphosphine ligands.

Table of Crystallographic Data for cis-[PtCl₂(PEt₃)₂]·CHCl₃

Parameter	High-Temperature Phase (293 K)	Low-Temperature Phase (173 K)
Crystal System	Orthorhombic	Monoclinic
Space Group	Pnma	P2 ₁ /n
a (Å)	18.068(4)	17.893(4)
b (Å)	13.921(3)	13.784(3)
c (Å)	9.098(2)	9.181(2)
β (°)	90	90.99(3)
V (Å ³)	2288.7(8)	2262.1(8)
Z	4	4

Experimental Protocols

Synthesis of cis-Dichlorobis(triethylphosphine)platinum(II)

While a specific detailed protocol for the cis isomer is not readily available in the reviewed literature, a general and reliable method for the synthesis of similar cis-dichlorobis(phosphine)platinum(II) complexes involves the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with the corresponding phosphine ligand.^[10] The following is a representative procedure adapted from the synthesis of analogous complexes.

Materials:

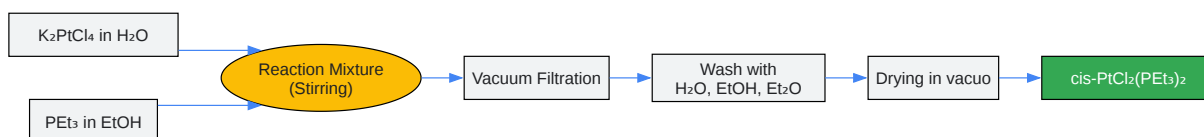
- Potassium tetrachloroplatinate(II) (K₂PtCl₄)

- Triethylphosphine (PEt_3)
- Deionized water
- Ethanol

Procedure:

- Dissolve a specific molar amount of K_2PtCl_4 in a minimal amount of deionized water.
- In a separate flask, dissolve a slight excess (approximately 2.1 molar equivalents) of triethylphosphine in ethanol.
- Slowly add the triethylphosphine solution to the stirring aqueous solution of K_2PtCl_4 at room temperature.
- A precipitate should form upon addition. Continue stirring the reaction mixture for a few hours to ensure complete reaction.
- Collect the solid product by vacuum filtration and wash it sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.
- Dry the resulting white to off-white powder under vacuum.

Logical Workflow for Synthesis:



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Caption: General synthesis workflow for **cis-Dichlorobis(triethylphosphine)platinum(II)**.

Spectroscopic Characterization

FT-Raman Spectroscopy:

- **Instrument:** A high-resolution FT-Raman spectrometer equipped with a suitable laser excitation source (e.g., Nd:YAG laser at 1064 nm).
- **Sample Preparation:** The solid sample can be analyzed directly in a capillary tube or as a pressed pellet.
- **Data Acquisition:** Spectra are typically collected over a range of 50-3500 cm^{-1} with sufficient scans to achieve a good signal-to-noise ratio.

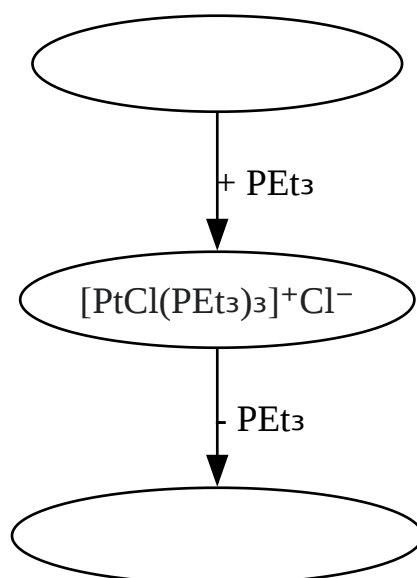
High-Pressure Infrared Spectroscopy:

- **Instrument:** A Fourier-transform infrared (FTIR) spectrometer coupled with a diamond anvil cell (DAC) for generating high pressures.
- **Sample Preparation:** A small amount of the powdered sample is placed in the gasket of the DAC along with a pressure calibrant (e.g., ruby chips).
- **Data Acquisition:** IR spectra are recorded at various pressure points to observe shifts in vibrational frequencies.

Reactivity and Applications

Cis-Trans Isomerization

cis-Dichlorobis(triethylphosphine)platinum(II) can undergo isomerization to its trans isomer. This process is often catalyzed by the presence of a free phosphine ligand. The mechanism of this isomerization has been a subject of study, with evidence suggesting a consecutive displacement mechanism.^{[7][11]}



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